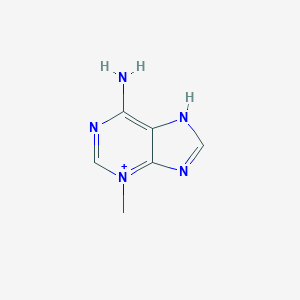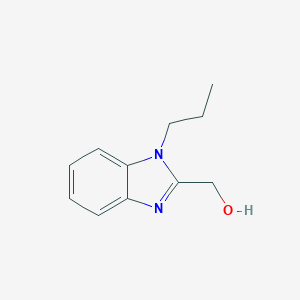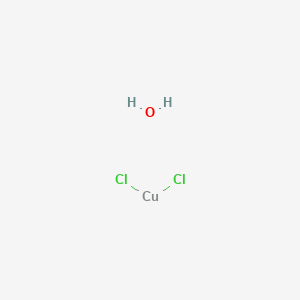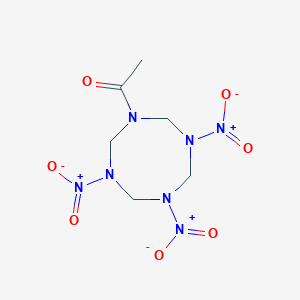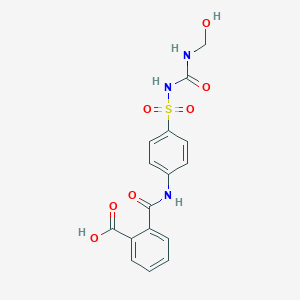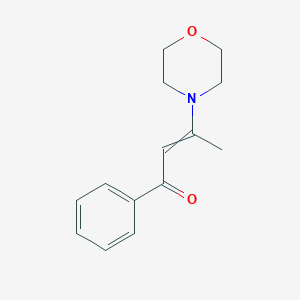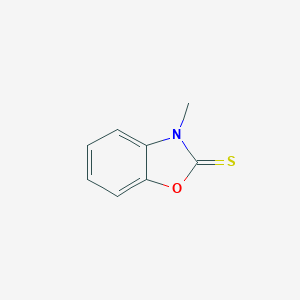
Dibromo(1,5-cyclooctadiene)platinum(II)
Übersicht
Beschreibung
Dibromo(1,5-cyclooctadiene)platinum(II) is a chemical compound with the empirical formula C8H12Br2Pt . It is a light green powder and is often used as a catalyst and in the synthesis of a series of new platinum organometallic complexes .
Molecular Structure Analysis
The molecular weight of Dibromo(1,5-cyclooctadiene)platinum(II) is 463.07 g/mol . The molecular formula is C8H12Br2Pt . The InChI code is1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; . Physical And Chemical Properties Analysis
Dibromo(1,5-cyclooctadiene)platinum(II) is a light green powder . It has a molecular weight of 463.07 g/mol and a molecular formula of C8H12Br2Pt . It does not have any hydrogen bond donor count, hydrogen bond acceptor count, or rotatable bond count . Its exact mass is 462.89332 g/mol and its monoisotopic mass is 460.89537 g/mol . It has a topological polar surface area of 0 Ų and a complexity of 75.4 .Wissenschaftliche Forschungsanwendungen
Carbene Insertion Products : The reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate forms products of carbene insertion into Pt-Cl bonds. A crystal structure analysis of a bis-insertion product was conducted (Ferguson et al., 1992).
One-Pot Synthesis : A novel one-pot synthesis method for dimethyl(1,5-cyclooctadiene)platinum(II) was developed, demonstrating the flexibility of this compound in synthetic chemistry (Wen & Bönnemann, 2005).
Cationic Complexes Synthesis : The synthesis and characterization of cationic complexes using bis(1,5-cyclooctadiene)platinum with various ligands were explored (Crascall et al., 1990).
Organometallic Complex Synthesis : Cyclooctadienemethylplatinum complexes were synthesized and characterized, showing the versatility of platinum(II) complexes in organometallic chemistry (Klein et al., 1999).
Alkyl Transfer in Heterodinuclear Complexes : Demonstrated methyl transfer between platinum and tungsten in methyl(1,5-cyclooctadiene)platinum-tricarbonyl(cyclopentadienyl) tungsten (Komiya & Endo, 1988).
Catalysis in Oxidation Reactions : A novel Dawson polyoxotungstate-based organometallic platinum(II) complex showed effective catalytic activity for oxidation of cyclohexanol (Nomiya et al., 2003).
ESR Study of Platinum(I) Diolefin Complexes : Electron capture centres identified as platinum(I) diolefin radical anions were studied, highlighting the electronic structure of these complexes (Buttafava et al., 1995).
Bis(halomethyl) Platinum(II) Complexes Synthesis : Reaction with diazomethane produced air-stable bis(halomethyl) complexes, indicating the reactivity of this compound (McCrindle et al., 1985).
Safety And Hazards
Dibromo(1,5-cyclooctadiene)platinum(II) is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, and wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;dibromoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCCHAOKSABAA-PHFPKPIQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pt]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.Br[Pt]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420647 | |
| Record name | Dibromo(1,5-cyclooctadiene)platinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromo(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12145-48-1 | |
| Record name | Dibromo[(1,2,5,6-η)-1,5-cyclooctadiene]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12145-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromo(1,5-cyclooctadiene)platinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromo(1,5-cyclooctadiene)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Succinic acid, [1,4-14C]](/img/structure/B88980.png)

![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
